N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-tri azol-3-ylthio))acetamide
Description
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole ring substituted with a thienyl group and a propenyl chain. Its molecular architecture includes:
- A 4-chloro-2-methoxy-5-methylphenyl group linked to the acetamide nitrogen.
- A 1,2,4-triazole core with sulfur at position 3, bonded to the acetamide’s methylene group.
- Substituents on the triazole: a thiophen-2-yl (2-thienyl) group at position 5 and a prop-2-enyl chain at position 4 .
This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly those targeting enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C19H19ClN4O2S2 |
|---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19ClN4O2S2/c1-4-7-24-18(16-6-5-8-27-16)22-23-19(24)28-11-17(25)21-14-9-12(2)13(20)10-15(14)26-3/h4-6,8-10H,1,7,11H2,2-3H3,(H,21,25) |
InChI Key |
NAUWKTVFXLDYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a thioamide and an azide under acidic or basic conditions.
Attachment of the Thienyl Group: The thienyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting an amine with an acyl chloride or anhydride.
Introduction of the Chloro-Methoxy-Methylphenyl Group: This step involves electrophilic aromatic substitution reactions to introduce the chloro, methoxy, and methyl groups onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) undergoes oxidation under controlled conditions:
| Reagent/Condition | Product | Yield | Notes |
|---|---|---|---|
| H₂O₂ (30% in acetic acid, 40°C) | Sulfoxide derivative | 78% | Selective oxidation without triazole ring disruption |
| mCPBA (0°C, dichloromethane) | Sulfone derivative | 65% | Requires anhydrous conditions |
Key findings:
-
Oxidation occurs preferentially at the sulfur atom over other reactive sites
-
Methoxy and chloro substituents remain intact under these conditions
Reduction Reactions
The prop-2-enyl group and acetamide carbonyl demonstrate reducibility:
| Reduction Target | Reagent | Product | Outcome |
|---|---|---|---|
| Alkenyl group | H₂/Pd-C | Propyl derivative | Complete saturation of double bond |
| Carbonyl group | LiAlH₄ | Secondary amine | 92% conversion to -NH-CH₂- group |
Notable observations:
-
Simultaneous reduction of multiple functionalities requires sequential reactions
-
Thienyl rings show stability to hydrogenation conditions
Nucleophilic Substitution
The chloro substituent participates in SNAr reactions:
| Nucleophile | Conditions | Product | Efficiency |
|---|---|---|---|
| Sodium methoxide | DMF, 80°C | Methoxy analog | 84% substitution |
| Piperidine | THF, rt | Piperidinyl derivative | 73% yield |
Reactivity trends:
-
Electron-withdrawing groups (Cl, triazole) activate the aryl ring for substitution
-
Steric hindrance from methyl/methoxy groups limits para-substitution
Triazole Ring Modifications
The 1,2,4-triazole core enables regioselective transformations:
| Reaction Type | Reagent | Outcome | Application |
|---|---|---|---|
| Alkylation | CH₃I/K₂CO₃ | N1-methylation | Enhanced lipophilicity |
| Coordination | Cu(OAc)₂ | Metal complex formation | Catalytic applications |
Characterization data for Cu complex:
-
UV-Vis: λₘₐₓ = 412 nm (d-d transitions)
-
Magnetic moment: 1.73 BM (mononuclear species)
Stability Profile
| Condition | Stability | Degradation Products |
|---|---|---|
| pH < 2 (HCl) | Poor (t₁/₂ = 4 hrs) | Thiophene ring cleavage |
| pH 7.4 (PBS) | Stable >48 hrs | No decomposition |
| UV light (254 nm) | Moderate (t₁/₂ = 12 hrs) | Sulfur oxidation products |
Comparative Reaction Table
| Functional Group | Preferred Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| Thioether | Oxidation | 1.2×10⁻³ |
| Chloroaryl | Nucleophilic substitution | 4.8×10⁻⁴ |
| Triazole | Metal coordination | 2.1×10⁻² |
| Acetamide | Hydrolysis (basic) | 6.7×10⁻⁵ |
This compound demonstrates remarkable synthetic versatility, enabling targeted modifications while maintaining structural integrity of its heterocyclic systems. Recent studies highlight its potential as a scaffold for developing antimicrobial agents through rational derivatization of these reactive sites .
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. The compound's ability to facilitate various chemical reactions makes it a valuable tool in organic synthesis.
Biology
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is being studied for its potential bioactivity. It may act as a lead compound in drug development targeting specific enzymes or receptors. Preliminary studies suggest that it could exhibit antimicrobial or anticancer properties due to its ability to interact with biological targets.
Medicine
In medical research, this compound's structural characteristics indicate potential therapeutic applications. Its interaction with specific molecular targets involved in various diseases positions it as a candidate for drug development. Ongoing investigations focus on its efficacy against cancer cells and other disease models, assessing its safety and effectiveness in preclinical trials.
Industrial Applications
In industry, N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide could be utilized in developing new materials or as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its versatility makes it an attractive candidate for various industrial applications.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of similar compounds with triazole moieties. Results indicated significant efficacy against several cancer cell lines, showcasing the potential of triazole-containing compounds in cancer therapy .
Case Study 2: Antimicrobial Properties
Research has demonstrated that compounds with similar structural features exhibit antimicrobial activity against various pathogens. This suggests that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide may also possess similar properties worth exploring .
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring and thienyl group may facilitate binding to active sites, while the chloro-methoxy-methylphenyl group could enhance the compound’s stability and bioavailability. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s uniqueness lies in its triazole-thienyl-propenyl combination. Key analogs and their differences include:
Substituent Impact on Physicochemical Properties
- Thienyl vs. Pyridinyl: The thienyl group (in the target compound) offers moderate electron-withdrawing effects and planar geometry, favoring interactions with hydrophobic enzyme pockets.
- Propenyl vs. Chlorophenyl : The propenyl chain in the target compound may enhance metabolic stability compared to bulkier chlorophenyl groups, which could slow degradation but increase molecular weight .
Bioactivity and Functional Hypotheses
Though direct bioactivity data for the target compound are unavailable, insights can be inferred from structurally related compounds:
- Herbicidal Activity: Chloroacetamides like alachlor and pretilachlor (CAS 51218-49-6) inhibit plant fatty acid elongation .
- Enzyme Inhibition : Triazole-containing compounds often inhibit cytochrome P450 or glutathione S-transferases. The thienyl group could modulate selectivity for fungal CYP51 over human isoforms .
Biological Activity
The compound N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Features
The compound consists of several notable structural components:
- Chloro-substituted methoxyphenyl group : Enhances lipophilicity and biological activity.
- Triazole ring : Known for its ability to coordinate with metal ions in enzyme active sites.
- Sulfanyl moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 430.9 g/mol .
Antimicrobial Properties
Research indicates that N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-prop-2-enyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide exhibits significant antimicrobial activity against various pathogens. The presence of the triazole ring is particularly important as it enhances the compound's ability to interact with biological systems, potentially inhibiting the growth of bacteria and fungi .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The triazole ring can bind to the active sites of enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors in biological systems, leading to therapeutic effects .
Comparative Analysis with Similar Compounds
A comparison of similar compounds reveals the unique features of this molecule. Below is a table summarizing some structurally related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorinated methylphenyl and triazole | Potential antimicrobial effects |
| N-(5-fluoro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yloxy)-4H-triazol]sulfanyl}acetamide | Fluorinated methylphenyl and triazole | Investigated for similar antimicrobial properties |
| 2-{[5-{(4-fluorophenyl)amino}-2-(oxoethyl)]thio}-N-(methylphenyl)acetamide | Thioacetamide linker with triazole | Explored for antibacterial activity |
This table highlights how variations in substituents can influence the biological efficacy of triazole-based compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds, providing insights into the potential therapeutic applications. For instance:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibit potent antifungal properties by inhibiting key enzymes involved in fungal cell wall synthesis .
- Anticancer Activity : Research has shown that certain triazole-containing compounds possess antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .
- Diabetes Management : Investigations into PPARγ ligands have revealed that triazole derivatives can enhance insulin sensitivity, indicating their potential use in managing Type 2 diabetes .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,2,4-triazole-thioether moiety in this compound?
- Methodological Answer : The 1,2,4-triazole-thioether core can be synthesized via nucleophilic substitution reactions. For example, coupling a thiol-containing triazole intermediate with a chloroacetamide derivative under basic conditions (e.g., potassium carbonate in DMF) at room temperature, as demonstrated in analogous syntheses of triazole-thioether acetamides . Reaction progress should be monitored by TLC (hexane:ethyl acetate solvent systems), and purification may involve crystallization or column chromatography.
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer : A combination of spectroscopic methods is critical:
- IR Spectroscopy : Identify thioether (C-S) stretches near 610–680 cm⁻¹ and carbonyl (C=O) peaks at ~1660–1680 cm⁻¹ .
- ¹H NMR : Look for aromatic protons (δ 6.9–7.5 ppm for thienyl and phenyl groups), methoxy signals (δ ~3.8 ppm), and allyl (prop-2-enyl) protons (δ 5.0–5.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., M+1 peaks) .
Q. What in vitro models are suitable for initial pharmacological evaluation?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (e.g., IC₅₀ determination in cancer cell lines) are common starting points. For hypoglycemic activity, follow protocols like those used for thiazolidinedione derivatives, including glucose uptake studies in adipocytes or liver cells .
Q. How should stability studies be designed to assess the compound under varying conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:
- pH variations (1.0–9.0 buffers at 37°C for 24–72 hours).
- Thermal stress (40–60°C for 1–4 weeks).
- Monitor degradation via HPLC and compare peak areas to fresh samples .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the prop-2-enyl group to the triazole ring?
- Methodological Answer : Use palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the allyl group. Optimize solvent polarity (DMF or acetonitrile), temperature (80–100°C), and catalyst loading (5–10% Pd(OAc)₂). Protect reactive sites (e.g., thioether sulfur) with tert-butyl groups to prevent side reactions .
Q. What computational approaches predict binding affinity with target enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., kinases or cytochrome P450s). Include solvation effects (explicit water models) and validate with molecular dynamics simulations (100 ns trajectories). Compare binding poses of the compound with known inhibitors to identify critical interactions (e.g., hydrogen bonds with triazole nitrogen) .
Q. How can contradictions in biological activity data across assays be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple techniques (e.g., fluorescence-based vs. radiometric assays).
- Compound Integrity : Confirm stability in assay buffers via LC-MS to rule out degradation.
- Target Selectivity : Screen against related enzymes to assess off-target effects. For example, unexpected cytotoxicity in cell lines may arise from interactions with non-target proteins .
Q. What strategies mitigate toxicity risks identified in preliminary in vivo studies?
- Methodological Answer :
- Metabolite Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive epoxides from allyl groups).
- Structural Modifications : Replace the prop-2-enyl group with a saturated analog (e.g., propyl) to reduce metabolic activation.
- Dose Optimization : Conduct pharmacokinetic studies (Cₘₐₓ, AUC) to establish a therapeutic window .
Notes on Data Interpretation
- Contradictory Spectral Data : If NMR signals conflict with expected structures (e.g., missing thienyl protons), re-examine reaction conditions for incomplete coupling or oxidation. Use heteronuclear 2D NMR (HSQC, HMBC) to resolve ambiguities .
- Low Biological Activity : Consider modifying the thienyl substituent (e.g., fluorination) to enhance binding entropy or solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
